molecular formula C21H23ClFN3O4 B8710379 MK-0536

MK-0536

Cat. No.: B8710379
M. Wt: 435.9 g/mol
InChI Key: HFCJYZIWLQSWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MK-0536 is a second-generation HIV-1 integrase strand transfer inhibitor. It is designed to inhibit the integrase enzyme of the HIV-1 virus, which is crucial for the integration of viral DNA into the host genome. This compound is particularly effective against HIV-1 integrases that have developed resistance to first-generation inhibitors like raltegravir .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MK-0536 involves multiple steps, including the formation of a dihydronaphthyridinone ring system. The synthetic route typically starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .

Chemical Reactions Analysis

Types of Reactions: MK-0536 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are studied for their potential as more effective or stable inhibitors .

Scientific Research Applications

MK-0536 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying integrase inhibitors. In biology, it is used to understand the mechanisms of HIV-1 integration and resistance. In medicine, this compound is being investigated for its potential as a therapeutic agent for HIV-1 infections, especially in cases where resistance to first-generation inhibitors has developed .

Mechanism of Action

MK-0536 exerts its effects by binding to the active site of the HIV-1 integrase enzyme. This binding inhibits the enzyme’s ability to catalyze the integration of viral DNA into the host genome. The compound specifically targets the strand transfer step of the integration process, which is crucial for the viral replication cycle. Molecular modeling studies have shown that this compound forms stable complexes with the integrase enzyme, preventing it from interacting with viral DNA .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to MK-0536 include raltegravir, dolutegravir, and elvitegravir. These compounds also belong to the class of HIV-1 integrase strand transfer inhibitors and share similar mechanisms of action .

Uniqueness: What sets this compound apart from these similar compounds is its high genetic barrier to resistance. This means that the virus is less likely to develop resistance to this compound compared to other inhibitors. Additionally, this compound has shown efficacy against integrase enzymes that carry resistance mutations to first-generation inhibitors .

Properties

Molecular Formula

C21H23ClFN3O4

Molecular Weight

435.9 g/mol

IUPAC Name

6-[(3-chloro-4-fluorophenyl)methyl]-4-hydroxy-N,N-dimethyl-3,5-dioxo-2-propan-2-yl-7,8-dihydro-2,6-naphthyridine-1-carboxamide

InChI

InChI=1S/C21H23ClFN3O4/c1-11(2)26-17(20(29)24(3)4)13-7-8-25(19(28)16(13)18(27)21(26)30)10-12-5-6-15(23)14(22)9-12/h5-6,9,11,27H,7-8,10H2,1-4H3

InChI Key

HFCJYZIWLQSWGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C2CCN(C(=O)C2=C(C1=O)O)CC3=CC(=C(C=C3)F)Cl)C(=O)N(C)C

Origin of Product

United States

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